molecular formula C4H6N2OS B2974657 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol CAS No. 1416331-46-8

1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol

Cat. No.: B2974657
CAS No.: 1416331-46-8
M. Wt: 130.17
InChI Key: OFHIDRLVLLCXAD-UHFFFAOYSA-N
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Description

1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol typically involves the reaction of thiadiazole derivatives with appropriate reagents. One common method includes the reaction of 1,2,3-thiadiazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the opening of the ethylene oxide ring and subsequent attachment to the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit glutaminase 1, an enzyme involved in the metabolism of glutamine, which is crucial for the growth and survival of cancer cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death .

Comparison with Similar Compounds

Uniqueness: 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(thiadiazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3(7)4-2-8-6-5-4/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHIDRLVLLCXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSN=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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